3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid
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Overview
Description
3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-ethoxy-aniline to form the corresponding amide. This intermediate is subsequently subjected to a condensation reaction with a suitable propionic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated control of reaction parameters, and continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce 3-(4-Ethoxy-phenyl)-3-[(furan-2-yl)-hydroxy]-propionic acid.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a precursor for the synthesis of bioactive molecules. Its structural motifs are often found in pharmaceuticals and natural products, making it a valuable intermediate in drug discovery and development.
Medicine
In medicine, derivatives of this compound could exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential as a lead compound for new drug candidates.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and resins. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism by which 3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and phenyl groups can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid
- 3-(4-Chloro-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid
- 3-(4-Methyl-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid
Uniqueness
Compared to its analogs, 3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid features an ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a unique candidate for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-(furan-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-21-12-7-5-11(6-8-12)13(10-15(18)19)17-16(20)14-4-3-9-22-14/h3-9,13H,2,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGVNTNREZYTSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389528 |
Source
|
Record name | 3-(4-Ethoxyphenyl)-3-[(furan-2-carbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385400-96-4 |
Source
|
Record name | 3-(4-Ethoxyphenyl)-3-[(furan-2-carbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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